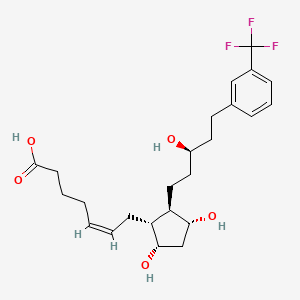

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha

Overview

Description

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. is a synthetic analog of prostaglandin F2.alpha., a naturally occurring prostaglandin. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and the hydrogenation of the 13,14-double bond. It is known for its ocular hypotensive properties and is used in the treatment of glaucoma .

Mechanism of Action

Target of Action

The primary target of 17-Trifluoromethylphenyl-13,14-dihydro Trinor Prostaglandin F2alpha is the FP receptor . This receptor is involved in the regulation of intraocular pressure and is a key player in the treatment of glaucoma .

Mode of Action

The compound acts as an agonist at the FP receptor . It binds to the receptor and triggers a response, leading to smooth muscle contraction and potent luteolytic activity . The interaction with the FP receptor is similar to that of the free acid of latanoprost .

Biochemical Pathways

The compound is part of the Cyclooxygenase Pathway . This pathway is involved in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation and vascular homeostasis.

Pharmacokinetics

It is known that the compound is a derivative of latanoprost, a drug that is well absorbed through the cornea and is primarily metabolized in the liver .

Result of Action

The compound has been shown to have ocular hypotensive effects , making it useful in the treatment of glaucoma . It reduces intraocular pressure by increasing the outflow of aqueous humor, the fluid inside the eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of catalysts and specific solvents to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The compound can be further hydrogenated to reduce any remaining double bonds.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Fully hydrogenated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. has several scientific research applications:

Chemistry: Used as a model compound to study the effects of trifluoromethyl substitution on prostaglandin analogs.

Biology: Investigated for its role in modulating biological pathways involving prostaglandin receptors.

Medicine: Primarily used in the treatment of glaucoma due to its ocular hypotensive properties.

Industry: Employed in the development of new pharmaceuticals targeting prostaglandin pathways

Comparison with Similar Compounds

Latanoprost: Another prostaglandin analog used in glaucoma treatment.

Travoprost: Contains a similar trifluoromethyl-phenoxy ring structure.

Bimatoprost: A prostamide analog with similar ocular hypotensive effects

Uniqueness: 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. is unique due to its specific trifluoromethyl substitution and hydrogenation of the 13,14-double bond, which contribute to its distinct pharmacological profile and reduced incidence of local irritant side effects compared to other prostaglandin analogs .

Biological Activity

17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha (17-TFM-PGF2α) is a synthetic analog of prostaglandin F2α, specifically modified to enhance its pharmacological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in reproductive health and the management of conditions like glaucoma. This article explores its biological activity, mechanisms of action, and relevant research findings.

17-TFM-PGF2α acts primarily through the prostaglandin F2α receptor (FP) , which is a G-protein-coupled receptor involved in various physiological processes, including uterine contractions during labor. The compound's modifications allow it to maintain receptor binding affinity while minimizing side effects typically associated with prostaglandin therapies.

Key Points:

- Receptor Binding : 17-TFM-PGF2α exhibits strong binding affinity for FP receptors, similar to other prostaglandin analogs.

- Uterine Contractility : It promotes myometrial contractility, making it crucial in labor induction and management of postpartum hemorrhage .

- Reduced Side Effects : Compared to traditional prostaglandins, the modified structure of 17-TFM-PGF2α results in fewer local irritant effects .

Comparative Efficacy

The efficacy of 17-TFM-PGF2α can be compared to other prostaglandin analogs used clinically. The following table summarizes key features:

| Compound | Receptor Affinity | Side Effects | Clinical Use |

|---|---|---|---|

| 17-TFM-PGF2α | High | Low | Labor induction |

| Travoprost | Moderate | Moderate | Glaucoma treatment |

| Latanoprost | High | High | Glaucoma treatment |

In Vitro Studies

Research has demonstrated that 17-TFM-PGF2α effectively stimulates FP receptor-mediated pathways in vitro. A study found that treatment with this compound led to significant increases in intracellular calcium levels in uterine myocytes, suggesting enhanced contractile responses .

Case Studies

- Labor Induction : In a clinical setting, patients administered 17-TFM-PGF2α showed improved rates of cervical dilation and uterine contractions compared to those receiving standard treatments. This was particularly noted in cases of preterm labor where rapid intervention was necessary.

- Glaucoma Management : Preliminary studies indicated that 17-TFM-PGF2α might reduce intraocular pressure effectively, similar to other prostaglandins used for glaucoma management. Patients reported fewer side effects, such as conjunctival hyperemia and irritation .

Biomarker Studies

Recent investigations into urinary metabolites of prostaglandins have shown that levels of 17-TFM-PGF2α correlate with labor onset and progression. Elevated levels of specific metabolites were detected in women approaching labor, indicating its potential as a biomarker for monitoring labor .

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,14,18-22,28-30H,2,4,8-13,15H2,(H,31,32)/b3-1-/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAGMUSEFHEEBF-XPRPYWGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.